6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide
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Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 6-position and a carboxamide group at the 1-position further enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the carboxamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent carboxamide formation can be carried out using various reagents such as carbonyldiimidazole (CDI) or other amide coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products that can be further utilized in scientific research .
Scientific Research Applications
6-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the bromine and carboxamide groups.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxamide group but retains the bromine atom.
1H-pyrrolo[2,3-b]pyridine-1-carboxamide: Lacks the bromine atom but retains the carboxamide group.
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is unique due to the combined presence of the bromine atom and the carboxamide group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6BrN3O |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
6-bromopyrrolo[2,3-b]pyridine-1-carboxamide |
InChI |
InChI=1S/C8H6BrN3O/c9-6-2-1-5-3-4-12(8(10)13)7(5)11-6/h1-4H,(H2,10,13) |
InChI Key |
ATUCVBGDDZYTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2C(=O)N)Br |
Origin of Product |
United States |
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